

DM-4111: A Technical Overview of a Tolvaptan Metabolite

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Compound of Interest

Compound Name: DM-4111

Cat. No.: B15572450

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Introduction

DM-4111 is recognized as a monohydroxyl metabolite of Tolvaptan, a selective vasopressin V2 receptor antagonist. Tolvaptan is clinically used to treat hyponatremia (low blood sodium levels) associated with conditions such as congestive heart failure and the syndrome of inappropriate antidiuretic hormone (SIADH). The metabolic fate of Tolvaptan is crucial for understanding its overall pharmacological profile, and **DM-4111** is a product of this metabolic process. This document provides a comprehensive technical guide on the chemical structure and known properties of **DM-4111**, primarily in the context of its parent compound, Tolvaptan.

Chemical Structure and Properties

DM-4111 is formed through the hydroxylation of the benzazepine ring of Tolvaptan, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP3A4.^{[1][2]}

IUPAC Name: N-(4-((4S,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)-3-methylphenyl)-2-methylbenzamide

Chemical Structure:

While a 2D structure is not available for direct rendering, its structure is defined by the addition of a hydroxyl group to the benzazepine moiety of Tolvaptan.

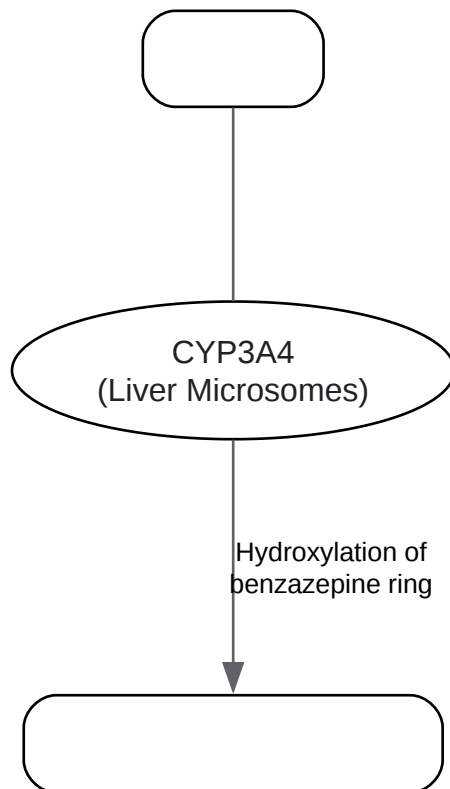
Physicochemical Properties

Specific experimental data for the physicochemical properties of **DM-4111**, such as melting point, boiling point, and solubility, are not extensively reported in the available literature. However, key computed properties are summarized below.

Property	Value	Source
Molecular Formula	C26H25ClN2O4	[2]
Molecular Weight	464.95 g/mol	[2]
Exact Mass	464.1500 g/mol	

Metabolic Formation

DM-4111 is an in vivo metabolite of Tolvaptan. The metabolic conversion is a phase I oxidation reaction.



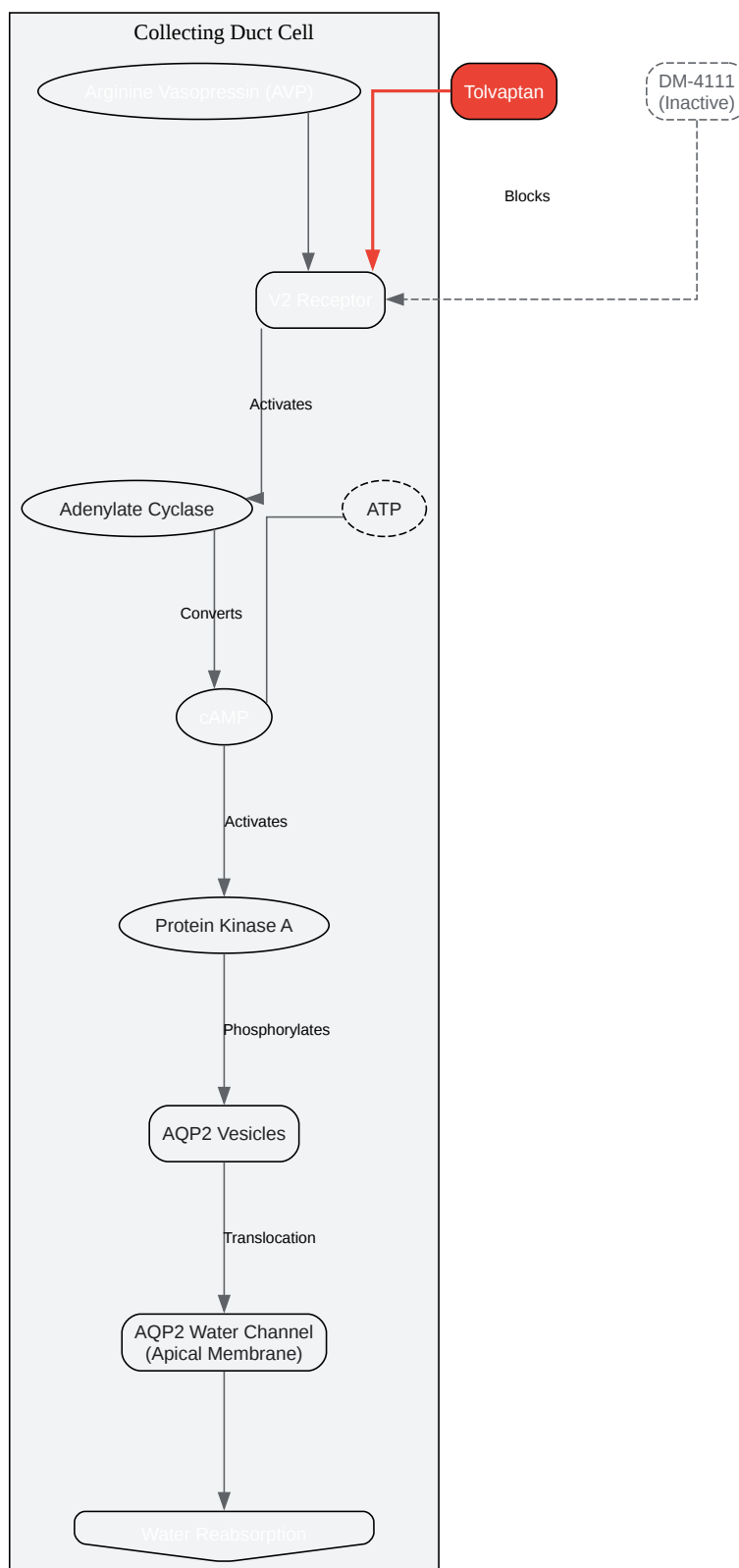
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Caption: Metabolic conversion of Tolvaptan to **DM-4111** via CYP3A4.

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic and pharmacodynamic studies specifically characterizing **DM-4111** are limited. The available information indicates that the metabolites of tolvaptan, including **DM-4111**, possess weak or no antagonist activity for the human vasopressin V2-receptor when compared to the parent drug, Tolvaptan.[1] Therefore, **DM-4111** is not considered to be a pharmacologically active metabolite in the context of V2 receptor antagonism.

The primary mechanism of action of the parent compound, Tolvaptan, involves the competitive blockade of the arginine vasopressin receptor 2 (V2R) in the renal collecting ducts. This antagonism prevents the V2R-mediated increase in cyclic AMP (cAMP), which in turn inhibits the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells. The result is a decrease in water reabsorption and an increase in free water excretion (aquaresis), leading to a rise in serum sodium concentrations.



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Caption: Vasopressin V2 receptor signaling pathway and the action of Tolvaptan.

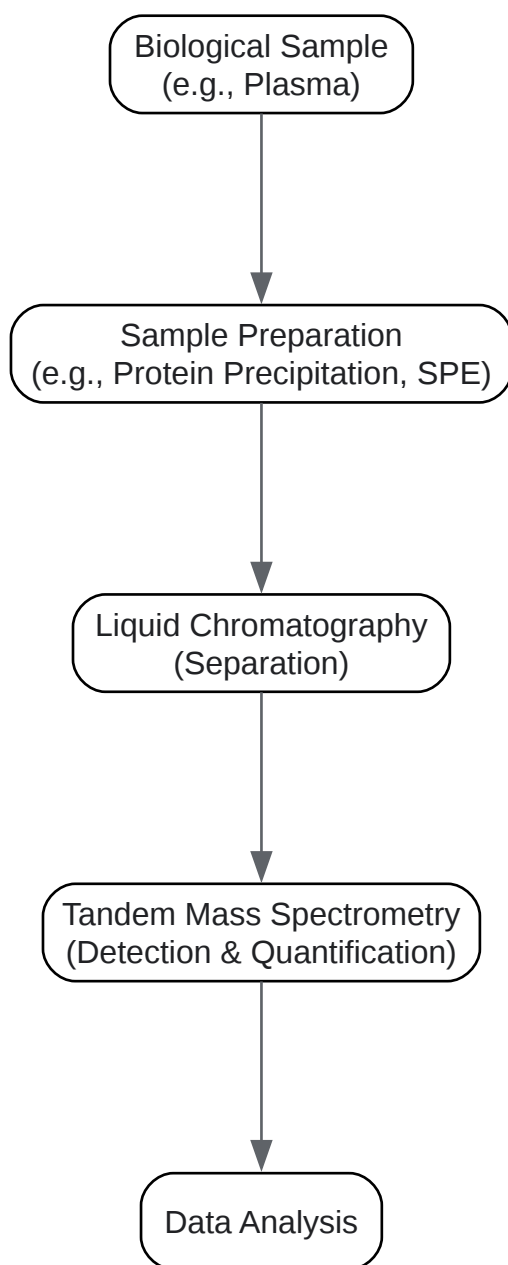
Synthesis and Experimental Protocols

DM-4111 is primarily a product of in vivo metabolism. While specific, detailed protocols for the chemical synthesis of **DM-4111** are not readily available in the surveyed literature, the synthesis of the parent compound, Tolvaptan, is well-documented in various patents and publications. These methods generally involve multi-step organic synthesis pathways.

Analytical Methods

The detection and quantification of Tolvaptan and its metabolites, including **DM-4111**, in biological matrices are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).^{[3][4]} This technique offers high sensitivity and selectivity, which is necessary for measuring the low concentrations of metabolites often present in plasma and other biological samples.

General Experimental Workflow for Metabolite Quantification



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Caption: General workflow for the analysis of **DM-4111** in biological samples.

A validated LC-MS/MS method for the simultaneous determination of tolvaptan and its nine metabolites in rat serum has been reported, demonstrating the feasibility of quantifying these compounds in a research setting.[3] The method involved protein precipitation followed by solid-phase extraction for sample preparation, with chromatographic separation on a C18 reversed-phase column.[3]

Conclusion

DM-4111 is a monohydroxyl metabolite of Tolvaptan, formed via CYP3A4-mediated oxidation. Current evidence suggests that it is pharmacologically inactive as a vasopressin V2 receptor antagonist. While its chemical identity is established, a comprehensive understanding of its specific physicochemical properties, pharmacokinetics, and pharmacodynamics requires further investigation. The analytical methods for its detection are available, primarily centered around LC-MS/MS, which are crucial for its study in the context of Tolvaptan's overall metabolic profile. For researchers in drug development, the characterization of such metabolites is essential for a complete safety and efficacy assessment of the parent drug.

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